molecular formula C13H19N3O2 B2512607 N-isopropyl-6-morpholinonicotinamide CAS No. 866010-34-6

N-isopropyl-6-morpholinonicotinamide

Cat. No.: B2512607
CAS No.: 866010-34-6
M. Wt: 249.314
InChI Key: FFBPCIJXRSKLAX-UHFFFAOYSA-N
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Description

N-Isopropyl-6-morpholinonicotinamide is a nicotinamide derivative featuring a pyridine backbone substituted with a morpholine ring at the 6-position and an isopropyl group on the amide nitrogen.

Properties

IUPAC Name

6-morpholin-4-yl-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(2)15-13(17)11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPCIJXRSKLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-morpholinonicotinamide typically involves the reaction of 6-chloronicotinic acid with isopropylamine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-morpholinonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropyl-6-morpholinonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-6-morpholinonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Below is a comparative analysis of N-isopropyl-6-morpholinonicotinamide and related amides, based on structural features and inferred properties:

Compound Core Structure Key Substituents Potential Properties
This compound Nicotinamide - Morpholine (position 6) Enhanced polarity due to morpholine; moderate lipophilicity from isopropyl group .
- Isopropyl (amide nitrogen) Possible metabolic instability due to morpholine’s susceptibility to oxidation.
N,N-Diethyl-3,4,5-trimethoxybenzamide Benzamide - 3,4,5-Trimethoxy (benzene ring) High electron-donating effects from methoxy groups; increased rigidity and polarity .
- Diethyl (amide nitrogen) Higher lipophilicity compared to isopropyl, potentially affecting membrane permeability.
Key Observations:
  • Aromatic Systems: The pyridine core in this compound offers distinct electronic properties compared to the benzene ring in N,N-diethyl-3,4,5-trimethoxybenzamide. Pyridine’s inherent basicity and hydrogen-bonding capacity may influence binding interactions in biological systems.
  • Substituent Effects : The morpholine group in the target compound introduces polarity and hydrogen-bonding capability, which could enhance aqueous solubility relative to the trimethoxybenzamide analog. Conversely, the trimethoxy groups on the benzene ring may improve planar stacking interactions but reduce metabolic stability .
  • N-Substituents : The isopropyl group (branched alkyl) may confer different steric and solubility profiles compared to the diethyl group (linear alkyl), impacting pharmacokinetics.

Morpholine-Containing Compounds

The absence of a nitroso group in the target compound likely mitigates toxicity risks but may reduce reactivity in certain applications.

Commercial and Research Status

Both this compound and N,N-diethyl-3,4,5-trimethoxybenzamide are listed as discontinued by CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand. Potential reasons include:

  • Synthetic Complexity : Multi-step synthesis requiring regioselective substitution.
  • Stability Issues : Morpholine rings are prone to oxidative degradation, while trimethoxybenzamides may exhibit photolability.
  • Limited Efficacy: Uncompetitive performance in preliminary biological or industrial screens.

Biological Activity

N-isopropyl-6-morpholinonicotinamide (also referred to as DT-8) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly in cancer treatment. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a nicotinamide derivative that has shown promise in preclinical studies for its antiproliferative effects against various cancer cell lines. Its structure includes a morpholine ring and isopropyl group, which contribute to its pharmacological properties.

Research indicates that DT-8 exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cell Division : DT-8 disrupts the mitotic spindle, leading to blocked cell division. This is associated with methionine depletion and subsequent limitation of S-adenosylmethionine (SAM) levels, which are crucial for cellular methylation processes .
  • Metabolic Profiling Changes : A study utilizing 1H^{1}H-NMR-based metabolomics showed significant alterations in the metabolic profiles of MCF-7 breast cancer cells treated with DT-8. Notable changes included reduced levels of aromatic amino acids and nucleosides, indicating a shift in cellular metabolism towards a less proliferative state .

Antiproliferative Activity

The antiproliferative activity of this compound has been quantified through various assays:

  • IC50 Values : In studies involving MCF-7 and MDA-MB231 cell lines, DT-8 demonstrated IC50 values of 47 nM and 37 nM, respectively, indicating potent antiproliferative effects .

Comparative Studies

In comparative studies with established chemotherapeutic agents such as cisplatin and vinblastine, DT-8 exhibited distinct metabolic responses:

TreatmentIC50 (nM)Mechanism of Action
DT-847 (MCF-7)Disrupts mitotic spindle
CisplatinVariesDNA cross-linking
VinblastineVariesInhibits tubulin polymerization

This table illustrates the relative potency and mechanisms of action of DT-8 compared to traditional chemotherapeutics.

Case Studies and Research Findings

  • Cell Line Studies : The effects of DT-8 on MCF-7 cells were analyzed through 1H^{1}H-NMR spectroscopy, revealing significant differences in metabolite concentrations compared to untreated controls. Key metabolites that were altered included glucose and various amino acids, which are critical for cell proliferation .
  • Potential Clinical Applications : Given its unique mechanism and potent activity against resistant cancer cell lines, DT-8 may serve as a lead compound for developing new cancer therapies targeting specific metabolic pathways involved in tumor growth.
  • Safety Profile : While detailed toxicological studies are still required, initial assessments suggest that the compound has a manageable safety profile when used at therapeutic doses.

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